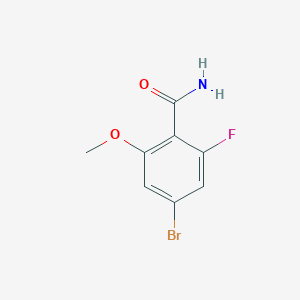

4-Bromo-2-fluoro-6-methoxybenzamide

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAOMINHJURKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-fluoro-6-methoxybenzamide: Chemical Structure, Synthesis, and Pharmacological Applications

Executive Summary

In contemporary medicinal chemistry, the design of central nervous system (CNS) penetrant drugs and targeted metabolic inhibitors requires precise control over molecular physicochemical properties. 4-Bromo-2-fluoro-6-methoxybenzamide has emerged as a critical pharmacophoric building block in this domain[1]. Its unique substitution pattern provides a versatile synthetic handle (para-bromine) for late-stage diversification, while the ortho-fluorine and ortho-methoxy groups finely tune the dihedral angle of the primary carboxamide. This specific geometry optimizes hydrogen bond donor/acceptor interactions within kinase hinge regions and allosteric pockets, simultaneously minimizing the topological polar surface area (tPSA) to ensure robust blood-brain barrier (BBB) penetration[1].

This technical guide details the physicochemical profiling, field-proven synthetic methodologies, and advanced pharmacological applications of this compound, specifically focusing on its role in developing ALK2 inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG)[2] and MAT2A inhibitors for MTAP-deleted cancers[3].

Physicochemical & Structural Profiling

The structural features of 4-Bromo-2-fluoro-6-methoxybenzamide are deliberately engineered to overcome the historical challenges of CNS drug design, which typically requires fewer hydrogen bond donors (HBDs) and lower molecular weights than standard kinase inhibitors[1].

| Property | Value | Structural Significance |

| Chemical Name | 4-Bromo-2-fluoro-6-methoxybenzamide | Core scaffold for targeted therapeutics. |

| CAS Registry Number | 2092532-33-5[4] | Standardized chemical identifier. |

| Molecular Formula | C₈H₇BrFNO₂ | Halogenated aromatic amide. |

| Molecular Weight | 248.05 g/mol | Low MW, ideal for CNS-targeted fragment building. |

| Hydrogen Bond Donors | 1 (NH₂ group) | Restricted HBD count improves BBB permeability[1]. |

| Hydrogen Bond Acceptors | 2 (O, F atoms) | Facilitates critical kinase hinge-binding interactions. |

| Synthetic Handle | Para-Bromine | Enables downstream Suzuki-Miyaura cross-coupling[3]. |

Strategic Synthetic Methodologies

The synthesis of 4-Bromo-2-fluoro-6-methoxybenzamide relies on exploiting the electron-deficient nature of polyfluorinated benzenes. Two primary, self-validating workflows are utilized in the field: the Radziszewski Hydration Route and the Direct Nucleophilic Aromatic Substitution (SNAr) Route .

Synthetic pathways for 4-Bromo-2-fluoro-6-methoxybenzamide via SNAr and hydration.

Workflow A: The Radziszewski Hydration Route

This two-step protocol begins with 4-bromo-2,6-difluorobenzonitrile.

Mechanistic Causality: Standard acid or base-catalyzed hydrolysis of nitriles often over-proceeds to the carboxylic acid. To arrest the reaction at the primary amide stage, the Radziszewski reaction is employed. By using hydrogen peroxide and sodium hydroxide, the highly nucleophilic hydroperoxide anion (HOO⁻) is generated in situ. Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than the hydroxide ion (HO⁻), allowing for rapid, selective attack on the nitrile carbon at mild room temperatures without over-hydrolysis[1].

Step-by-Step Protocol[1]:

-

Preparation: Dissolve 4-bromo-2-fluoro-6-methoxybenzonitrile (5.00 g, 21.74 mmol) in absolute ethanol (100.0 mL).

-

Thermal Control: Submerge the reaction flask in an ice bath to strictly control the initial exothermic hydration.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (0.43 M, 65.0 mL).

-

Peroxide Addition: Dropwise, add hydrogen peroxide (30 wt % solution in water, 26.6 mL). The dropwise addition prevents thermal runaway and degradation of the peroxide.

-

Reaction: Remove the ice bath and stir the solution at room temperature overnight (approx. 12-16 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the resulting residue with distilled water (250 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 250 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure amide.

Workflow B: Direct SNAr on Carboxamide

This one-step protocol utilizes 4-bromo-2,6-difluorobenzamide as the starting material.

Mechanistic Causality: The carboxamide group is strongly electron-withdrawing, activating the ortho-fluorine atoms toward nucleophilic aromatic substitution (SNAr). By carefully controlling the stoichiometry of the methoxide nucleophile and maintaining a specific thermal environment (70 °C), mono-substitution is thermodynamically favored. This yields the desired asymmetric 2-fluoro-6-methoxy pattern and suppresses the formation of the 2,6-dimethoxy byproduct[3].

Step-by-Step Protocol[3]:

-

Preparation: To a stirred solution of 4-bromo-2,6-difluorobenzamide (1.0 equivalent) in Methanol (200 mL), add Sodium Methoxide (NaOMe, 2.5 equivalents).

-

Reaction: Heat the reaction mixture to 70 °C and maintain stirring for 16 hours under an inert atmosphere (N₂ or Argon).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol solvent.

-

Extraction: Dilute the crude residue with water and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate to afford the target compound.

Pharmacological Applications & Target Biology

ALK2 Inhibition in Diffuse Intrinsic Pontine Glioma (DIPG)

DIPG is a fatal pediatric brain tumor frequently driven by somatic gain-of-function mutations in the ACVR1 gene, which encodes the serine/threonine kinase ALK2[2]. 4-Bromo-2-fluoro-6-methoxybenzamide is a core precursor in synthesizing brain-penetrant ALK2 inhibitors (e.g., M4K2149 analogs). The benzamide moiety acts as a critical hinge-binding motif, interacting directly with the ATP-binding pocket of ALK2. The asymmetric fluoro/methoxy substitution creates a steric environment that optimizes the dihedral angle of the amide bond, enhancing target selectivity while reducing off-target affinity for the hERG potassium channel—a common liability in kinase inhibitor design[1][2].

MAT2A Inhibition and Synthetic Lethality

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosyl methionine (SAM), the universal methyl donor in cells[5]. In many cancers (e.g., glioblastoma, pancreatic cancer), the MTAP gene is co-deleted with the tumor suppressor CDKN2A. MTAP deletion causes an accumulation of methylthioadenosine (MTA), which partially inhibits the methyltransferase PRMT5. Consequently, these cancer cells become exquisitely dependent on MAT2A to produce enough SAM to sustain PRMT5 activity and survive.

Inhibiting MAT2A in MTAP-deleted cells triggers synthetic lethality [3][5]. 4-Bromo-2-fluoro-6-methoxybenzamide is utilized to synthesize 2-oxoquinazoline derivatives that act as potent allosteric inhibitors of MAT2A[3].

MAT2A/PRMT5 metabolic vulnerability pathway in MTAP-deleted cancers.

By utilizing the para-bromine atom of 4-Bromo-2-fluoro-6-methoxybenzamide, medicinal chemists can perform Suzuki-Miyaura couplings to attach complex heterocyclic systems (e.g., cyclopropyl or substituted pyridines), extending the molecule deep into the MAT2A allosteric pocket to achieve sub-200 nM inhibitory potency[3].

References

-

Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

- WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google P

-

Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed. nih.gov.[Link]

-

WO 2020/123395 A1 - Googleapis.com. googleapis.com.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 4. CAS:2090556-93-5, 5-Bromo-2-fluoro-3-methoxybenzamide-毕得医药 [bidepharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Bromo-2-fluoro-6-methoxybenzamide CAS number and molecular weight

[1][2][3]

Part 1: Chemical Identity & Physiochemical Profile

This compound represents a "privileged scaffold" in medicinal chemistry—a trisubstituted benzene ring offering orthogonal reactivity vectors: an amide for hydrogen bonding, a bromine for cross-coupling, and fluorine/methoxy groups for metabolic stability and conformational locking.

Identity Matrix

| Parameter | Specification |

| Chemical Name | 4-Bromo-2-fluoro-6-methoxybenzamide |

| CAS Number | 2092532-33-5 (Amide) Precursors:[1][2][3][4] 457051-15-9 (Nitrile), 1472104-49-6 (Acid) |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| Exact Mass | 246.964 g/mol |

| SMILES | COc1cc(Br)cc(F)c1C(N)=O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

Structural Significance

The 2-fluoro-6-methoxy substitution pattern is non-trivial. It creates a "locked" conformation via intramolecular hydrogen bonding and steric pressure, forcing the amide out of planarity or into a specific vector that enhances binding affinity in kinase pockets (e.g., ALK2). The 4-bromo position serves as the primary "exit vector" for Suzuki-Miyaura couplings to extend the molecule into the solvent-exposed region of the target protein.

Part 2: Synthetic Architecture & Protocols

The synthesis of 4-Bromo-2-fluoro-6-methoxybenzamide is typically approached via two primary routes: Oxidative Hydrolysis of the Nitrile (Route A) or Amidation of the Benzoic Acid (Route B). Route A is generally preferred for scale-up due to the availability of the nitrile precursor.

Synthesis Workflow Diagram

Caption: Synthetic pathways comparing Oxidative Hydrolysis (Route A) vs. Direct Amidation (Route B).

Route A: Oxidative Hydrolysis (Radziszewski Reaction)

This is the industry-standard method for converting electron-deficient benzonitriles to primary amides without over-hydrolysis to the acid.

Reagents:

-

Precursor: 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30% aq., 5–10 eq)

-

Base: Sodium Hydroxide (1M or 6M aq., 2–5 eq)

-

Solvent: Ethanol or DMSO

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 4-Bromo-2-fluoro-6-methoxybenzonitrile (e.g., 5.0 g) and Ethanol (100 mL). Stir until dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent peroxide addition.

-

Base Addition: Add NaOH solution (65 mL of 0.43M or equivalent) dropwise.

-

Oxidant Addition: Carefully add H₂O₂ (30% wt, ~27 mL) dropwise.

-

Critical Control Point: Monitor internal temperature; keep below 20°C during addition to prevent runaway oxidation or ring bromination side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (Target M+H: ~248/250).

-

Workup: Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with water (250 mL).

-

Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Mechanism: The hydroperoxide anion (HOO⁻) attacks the nitrile carbon to form an imidate intermediate, which tautomerizes and eliminates oxygen to form the amide.

Route B: Acid Amidation

Used when the carboxylic acid is the available starting material.

-

Activation: React 4-Bromo-2-fluoro-6-methoxybenzoic acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF to generate the acid chloride.

-

Amidation: Treat the crude acid chloride with aqueous Ammonia (NH₄OH) or ammonia in Methanol/Dioxane at 0°C.

-

Note: This route is less atom-economical than Route A due to the generation of chloride waste and the need for activation reagents.

Part 3: Medicinal Chemistry Applications[6]

The primary utility of 4-Bromo-2-fluoro-6-methoxybenzamide lies in its role as a precursor for ALK2 (Activin Receptor-Like Kinase 2) inhibitors, which are investigated for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP) .

Pharmacophore Logic

The molecule serves as the "hinge binder" or the solvent-front scaffold in kinase inhibitors.

-

The Amide (CONH₂): Forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Asp residues).

-

The Methoxy (OCH₃): Provides metabolic stability and fills hydrophobic pockets; often improves blood-brain barrier (BBB) permeability compared to hydroxyl groups.

-

The Bromine (Br): The handle for Suzuki-Miyaura coupling to attach "tail" groups (e.g., pyridines, pyrazoles) that extend into the specificity pocket of the enzyme.

Functionalization Workflow (Suzuki Coupling)

Caption: Palladium-catalyzed cross-coupling strategy for elaborating the scaffold.

Part 4: Handling, Safety, and Analytics

Analytical Verification

-

1H NMR (DMSO-d₆, 500 MHz):

-

δ 7.5–7.8 (br s, 1H, NH).

-

δ 7.3–7.5 (br s, 1H, NH).

-

δ 7.0–7.2 (m, 2H, Ar-H).

-

δ 3.85 (s, 3H, OCH₃).

-

-

LC-MS:

-

Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) at ~248 and 250 amu.

-

Safety Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use a fume hood. Avoid dust formation. The nitrile precursor is toxic; ensure complete conversion during synthesis.

References

-

Synthesis of ALK2 Inhibitors (M4K2149)

- Source: Journal of Medicinal Chemistry / ACS Public

- Context: Describes the hydrolysis of 4-bromo-2-fluoro-6-methoxybenzonitrile to the amide (Compound 5d) using NaOH/H2O2.

-

Link:

-

Precursor Data (Nitrile)

- Source: Sigma-Aldrich / MilliporeSigma.

- Context: Physical properties and CAS for 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9).

-

Link:

-

Precursor Data (Acid)

-

Compound Registry (Amide)

Sources

- 1. 2512221-83-7|3-Bromo-5,6-difluoro-2-methoxybenzamide|BLD Pharm [bldpharm.com]

- 2. 1261439-98-8|3,6-Difluoro-2-methoxybenzamide|BLD Pharm [bldpharm.com]

- 3. 2973048-81-4|2-Fluoro-6-methoxy-4-vinylbenzamide|BLD Pharm [bldpharm.com]

- 4. 874804-31-6|2-Fluoro-4-methoxybenzamide|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Bromo-2-fluoro-6-methoxybenzoic acid | 1472104-49-6 [sigmaaldrich.com]

- 7. cacheby.com [cacheby.com]

- 8. Benzoic acid, 4-bromo-2-fluoro-6-methoxy- | CymitQuimica [cymitquimica.com]

Solubility data of 4-Bromo-2-fluoro-6-methoxybenzamide in DMSO and Methanol

Technical Guide: Solubility Profiling of 4-Bromo-2-fluoro-6-methoxybenzamide

Executive Summary

This guide provides a technical analysis of the solubility profile for 4-Bromo-2-fluoro-6-methoxybenzamide , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and poly-pharmacological agents.

While specific thermodynamic solubility values for this precise substitution pattern are rarely indexed in public chemical repositories, this guide synthesizes data from structural analogs (e.g., 4-bromo-2-fluoro-N-methylbenzamide) and fundamental physicochemical principles. It establishes DMSO as the superior solvent for high-concentration stock solutions (>50 mM) and Methanol as a process solvent with temperature-dependent solubility suitable for crystallization and intermediate transfers.

Chemical Identity & Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to experimental handling.

| Property | Data / Estimate | Structural Rationale |

| Compound Name | 4-Bromo-2-fluoro-6-methoxybenzamide | Core Benzamide Scaffold |

| Molecular Formula | C₈H₇BrFNO₂ | Halogenated aromatic amide |

| Molecular Weight | ~248.05 g/mol | Fragment-like chemical space |

| LogP (Predicted) | 1.5 – 1.9 | Moderately lipophilic; limited aqueous solubility |

| H-Bond Donors | 2 (Amide -NH₂) | Creates strong intermolecular lattice energy |

| H-Bond Acceptors | 3 (C=O, -OCH₃, F) | Facilitates solubility in polar aprotic solvents |

| Physical State | Crystalline Solid | High melting point expected (~140–160°C) |

Solubility Data Analysis

A. Dimethyl Sulfoxide (DMSO)[1][2][3]

-

Solubility Rating: High (Primary Stock Solvent)

-

Estimated Saturation: > 50 mg/mL (> 200 mM)

-

Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant and strong hydrogen bond accepting capability (S=O). The 4-Bromo-2-fluoro-6-methoxybenzamide molecule possesses a rigid crystal lattice driven by amide-to-amide hydrogen bonding. DMSO effectively disrupts these intermolecular bonds by acting as a strong acceptor for the amide protons (-NH₂), solvating the molecule more efficiently than protic solvents.

-

Application: Ideal for preparing 10 mM to 100 mM stock solutions for biological assays (HTS) or chemical library storage.

B. Methanol (MeOH)

-

Solubility Rating: Moderate (Process Solvent)

-

Estimated Saturation: 5 – 15 mg/mL (at 25°C)

-

Mechanistic Insight: Methanol is a polar protic solvent. While it can solvate the polar amide region, it competes with the solute's internal hydrogen bonding network. The presence of the lipophilic bromine and fluorine atoms reduces the solvation efficiency compared to DMSO.

-

Temperature Sensitivity: Solubility in methanol is highly temperature-dependent.[1] Heating to 50°C typically doubles or triples the solubility, making it an excellent solvent for recrystallization or purification workflows where cooling induces precipitation.

C. Comparative Solubility Table

| Solvent | Solubility Class | Est. Conc. (25°C) | Primary Utility |

| DMSO | High | > 50 mg/mL | Stock Solutions, Bio-Assays |

| DMF | High | > 50 mg/mL | Synthetic Reactions (SnAr, Coupling) |

| Methanol | Moderate | 5–15 mg/mL | LCMS Sample Prep, Crystallization |

| Ethanol | Low-Moderate | 2–10 mg/mL | Green Chemistry Alternative |

| Water | Poor | < 0.5 mg/mL | Anti-solvent for precipitation |

Experimental Protocols

Since exact batch-specific solubility can vary by polymorph, the following protocols are the industry standard for validation.

Protocol A: Kinetic Solubility (Visual Method)

Best for quick assessment during synthesis or formulation.

-

Weighing: Weigh 5 mg of 4-Bromo-2-fluoro-6-methoxybenzamide into a clear 4 mL glass vial.

-

Aliquot Addition: Add solvent (DMSO or MeOH) in 100 µL increments .

-

Agitation: Vortex vigorously for 30 seconds after each addition.

-

Observation: Hold against a dark background. The solution is "dissolved" when no particulates are visible and the solution is clear.

-

Calculation:

-

Example: If 5 mg dissolves in 200 µL (0.2 mL), Solubility = 25 mg/mL.

-

Protocol B: Thermodynamic Solubility (HPLC Method)

Best for precise data required for IND filings or formulation stability.

-

Saturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours to ensure equilibrium between the solid and solvated phases.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter to remove undissolved crystals.

-

Note: Do not use Nylon filters with DMSO as they may leach extractables.

-

-

Quantification: Dilute the filtrate 100-fold in mobile phase and inject onto HPLC (C18 column, UV detection at 254 nm). Compare peak area against a standard curve of known concentration.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the correct solubility method based on the stage of drug development.

Caption: Workflow distinguishing Kinetic (speed-focused) vs. Thermodynamic (accuracy-focused) solubility protocols.

Figure 2: Solvent Selection Logic

A decision tree for choosing between DMSO and Methanol based on the intended application.

Caption: Decision matrix for solvent selection. DMSO is preferred for stable stocks; Methanol for processing.

Application in Drug Development

Handling and Storage

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Stock solutions of 4-Bromo-2-fluoro-6-methoxybenzamide in DMSO must be stored in tightly sealed vials (preferably under nitrogen or argon) at -20°C to prevent water uptake. Water uptake can cause the compound to precipitate over time ("crashing out") because the compound has poor aqueous solubility.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks can induce crystal nucleation. It is recommended to aliquot stocks into single-use volumes to maintain titer integrity.

Precipitation Risks in Assays

When diluting a DMSO stock into an aqueous buffer (e.g., PBS or Media) for a biological assay:

-

Keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity to cells.

-

The compound may precipitate if the concentration exceeds its aqueous solubility limit (likely < 100 µM in buffer).

-

Mitigation: Perform a serial dilution in DMSO first, then transfer to the aqueous buffer to minimize the "shock" precipitation effect.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid (Analog). Retrieved from [Link]

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents.[1] Journal of Molecular Liquids, 286, 110885. Retrieved from [Link]

-

Li, D., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

A Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-2-fluoro-6-methoxybenzamide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and prediction of the ¹H NMR spectrum for 4-Bromo-2-fluoro-6-methoxybenzamide, a polysubstituted aromatic compound. By dissecting the electronic and spatial influences of each substituent, we can forecast the chemical shifts, multiplicities, and coupling constants of the molecule's protons. This predictive approach is not merely an academic exercise; it is a critical tool for synthetic chemists to verify their target compounds and for analytical scientists to interpret complex spectral data. This document is intended for researchers and professionals in drug development who require a deep, mechanistic understanding of NMR spectral interpretation.

Molecular Structure and Proton Environments

The first step in predicting a ¹H NMR spectrum is to analyze the molecule's structure for symmetry and identify all unique proton environments. 4-Bromo-2-fluoro-6-methoxybenzamide possesses a 1,2,4,6-tetrasubstituted benzene ring. Due to this substitution pattern, all remaining positions on the ring are chemically distinct, as are the protons on the substituent groups.

This leads to four discrete sets of protons that will generate unique signals:

-

Aromatic Protons: Two protons are directly attached to the aromatic ring at positions 3 and 5 (designated H-3 and H-5).

-

Methoxy Protons: Three equivalent protons of the methoxy group (-OCH₃).

-

Amide Protons: Two protons of the primary amide group (-CONH₂).

The structural arrangement and labeling of these proton environments are depicted below.

Caption: Structure of 4-Bromo-2-fluoro-6-methoxybenzamide with labeled proton environments.

Prediction of Chemical Shifts (δ)

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. The circulation of electrons in the aromatic ring generates a powerful anisotropic field, causing aromatic protons to resonate at significantly downfield values (typically 6.5-8.0 ppm) compared to aliphatic protons.[1] The precise chemical shift within this region is modulated by the electron-donating or electron-withdrawing nature of the substituents on the ring.

Aromatic Protons (H-3 and H-5)

We can predict the chemical shifts for H-3 and H-5 by starting with the baseline chemical shift of benzene (δ ≈ 7.3 ppm) and applying additive corrections based on the effects of each substituent.[2]

-

Methoxy Group (-OCH₃): This is a potent electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing significant shielding (an upfield shift to a lower δ value).[3]

-

Amide Group (-CONH₂): This is an electron-withdrawing group (EWG) due to the inductive effect and resonance of the carbonyl. It decreases electron density, particularly at the ortho position, causing deshielding (a downfield shift to a higher δ value).[4] Furthermore, the magnetic anisotropy of the C=O bond strongly deshields any proton situated in its plane, such as an ortho proton.[5][6]

-

Fluorine (-F) and Bromine (-Br): Halogens are inductively electron-withdrawing but act as electron-donators through resonance. For ortho and para positions, the resonance-based shielding effect is often influential.[3]

Analysis for H-3:

-

ortho to -F and -Br: Experiences deshielding from their inductive effects.

-

meta to -OCH₃ and -CONH₂: Experiences minor electronic effects from these groups. The combined deshielding from two ortho halogens is expected to place this proton in the downfield portion of the aromatic region.

Analysis for H-5:

-

ortho to -OCH₃: Experiences strong shielding (upfield shift).[3]

-

ortho to -CONH₂: Experiences strong deshielding from both electronic withdrawal and anisotropy.[5]

-

meta to -F and -Br: Experiences minor electronic effects.

The final chemical shift of H-5 will be determined by the balance between the strong shielding of the ortho-methoxy group and the strong deshielding of the ortho-amide group. Typically, the anisotropic deshielding of an ortho-amide carbonyl is a dominant effect. Therefore, H-5 is predicted to be downfield of H-3.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and are not adjacent to any other protons, so they are expected to appear as a sharp singlet.[1] For methoxy groups attached to an aromatic ring, the typical chemical shift is between 3.8 and 4.4 ppm.[7][8] The presence of two ortho substituents (-F and -CONH₂) may induce a slight deviation from this range due to steric and electronic effects.

Amide Protons (-NH₂)

The chemical shift of amide N-H protons is highly variable and depends on factors such as solvent, temperature, and concentration, which influence hydrogen bonding.[9][10] They typically appear as broad signals in the range of 5.0 to 9.0 ppm.[1][11] Due to the partial double-bond character of the C-N bond, rotation can be restricted, making the two amide protons chemically non-equivalent.[10] This often results in the appearance of two separate broad singlets.

Prediction of Spin-Spin Splitting and Coupling Constants (J)

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins transmitted through bonding electrons. The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent neighboring protons.[12][13] In this molecule, we must also consider coupling to the ¹⁹F nucleus, which has a nuclear spin of I = ½, just like a proton.

Aromatic Protons (H-3 and H-5)

-

H-H Coupling: H-3 and H-5 will couple to each other. They are separated by four bonds (meta relationship). This meta coupling (⁴JHH) is typically small, in the range of 1-3 Hz.[1]

-

H-F Coupling: Both aromatic protons will also couple to the ¹⁹F nucleus at C-2.

-

H-3 is three bonds away from the fluorine (ortho relationship). The three-bond H-F coupling (³JHF) is significant, typically between 6-10 Hz.

-

H-5 is four bonds away from the fluorine (meta relationship). The four-bond H-F coupling (⁴JHF) is smaller, generally 1-5 Hz.[14]

-

Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) due to coupling with H-5 and the ¹⁹F nucleus. Similarly, the signal for H-5 will also be a doublet of doublets (dd) .

Caption: Predicted spin-spin coupling network for the aromatic system in the molecule.

Methoxy Protons (-OCH₃)

These protons have no adjacent ¹H or ¹⁹F nuclei to couple with. Therefore, their signal is predicted to be a singlet (s) .

Amide Protons (-NH₂)

Due to quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange with residual water in the solvent, amide protons often do not show sharp, resolved coupling to other nuclei.[10] They are expected to appear as two distinct broad singlets (br s) . A through-space coupling to the nearby fluorine (⁴JHF) is possible but may only contribute to the broadening of the signals rather than creating a resolvable splitting.[15]

Summary of Predicted ¹H NMR Spectrum

The predicted data for the ¹H NMR spectrum of 4-Bromo-2-fluoro-6-methoxybenzamide are summarized in the table below. The chemical shift ranges are estimates based on established substituent effects.

| Signal Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CONH₂ | 2H | 5.5 - 8.5 | Two broad singlets (br s) | - |

| H-5 | 1H | 7.6 - 7.9 | Doublet of doublets (dd) | ⁴JHH = 1-3, ⁴JHF = 1-5 |

| H-3 | 1H | 7.2 - 7.5 | Doublet of doublets (dd) | ⁴JHH = 1-3, ³JHF = 6-10 |

| -OCH₃ | 3H | 3.9 - 4.1 | Singlet (s) | - |

Experimental Considerations and Spectrum Validation

Solvent Selection: The choice of deuterated solvent is critical. Solvents like deuterated chloroform (CDCl₃) are common, but for compounds with amide groups that may have limited solubility or engage in strong hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice. In DMSO-d₆, the N-H proton signals are typically sharper and more consistently observed.[10][11]

Self-Validating Workflow via 2D NMR: While 1D ¹H NMR provides a wealth of information, its predictions must be confirmed. A suite of 2D NMR experiments serves as a self-validating system to rigorously confirm the proposed structure.[16]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the signals predicted for H-3 and H-5 would definitively confirm their meta coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the C-H connectivity for the aromatic and methoxy groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The methoxy protons (-OCH₃) to the C-6 carbon.

-

H-5 to the amide carbonyl carbon (C=O) and C-6.

-

H-3 to C-1, C-2, C-4, and C-5.

-

The amide protons (-NH₂) to the carbonyl carbon and C-1.

-

This network of correlations provides an unambiguous confirmation of the entire molecular framework.

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.co.za [journals.co.za]

- 5. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 16. acdlabs.com [acdlabs.com]

Strategic Halogenation of Benzamide Derivatives: A Senior Application Scientist’s Guide to SAR, Target Engagement, and Medicinal Chemistry Workflows

As a Senior Application Scientist in drug discovery, I approach the optimization of benzamide scaffolds not merely as an exercise in synthetic variation, but as a highly orchestrated modulation of molecular properties. Benzamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics—from antipsychotics and anti-cancer agents to novel antimicrobials.

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the benzamide structure is one of the most reliable strategies to fine-tune a drug candidate's physicochemical profile. This whitepaper synthesizes the mechanistic causality behind halogenation, explores field-proven Structure-Activity Relationships (SAR), and provides self-validating experimental workflows for synthesizing and evaluating these critical derivatives.

The Mechanistic Causality of Halogenation

When we substitute a hydrogen atom with a halogen on a benzamide ring, we are fundamentally altering the molecule's steric bulk, lipophilicity (logP), and electronic distribution. Understanding the why behind these changes is critical for rational drug design[1].

-

Fluorination (Metabolic Shielding): Fluorine is highly electronegative but possesses a van der Waals radius closely resembling that of hydrogen. We strategically deploy fluorine to block metabolically labile sites (e.g., preventing CYP450-mediated aromatic oxidation) without introducing significant steric clashes that might disrupt receptor binding.

-

Chlorination and Bromination (Lipophilic & Steric Anchoring): Chlorine and bromine significantly increase the lipophilicity of the benzamide, driving the molecule into deep, hydrophobic receptor pockets. Furthermore, their larger atomic radii provide the steric bulk necessary to lock the benzamide into a specific bioactive conformation, often enhancing target selectivity.

-

Iodination (Halogen Bonding & Radiotracer Utility): Iodine is highly polarizable, allowing it to form strong, highly directional "halogen bonds" with electron-rich residues (like carbonyl oxygens) in the target protein's binding site. Additionally, radioisotopes of iodine (e.g.,

I,

Logical flow of how halogenation modulates physicochemical properties and biological outcomes.

Target-Specific SAR and Pharmacological Impact

Dopamine D2/D3 Receptors: Antipsychotics and Radioligands

The orthosteric binding site of the Dopamine D2 receptor is highly responsive to the lipophilicity and spatial orientation of benzamide derivatives. Comparing the non-halogenated antipsychotic Sulpiride to its di-halogenated analog Raclopride reveals a stark contrast: the 3,5-dichloro substitution in Raclopride drives its binding affinity down to 1.8 nM, compared to Sulpiride's ~10-29 nM[1].

In the realm of radiotracers, iodinated and fluorinated benzamides are paramount. Compounds like NAE (an iodinated, dimethoxy benzamide) exhibit sub-nanomolar affinity (

Histone Deacetylases (HDACs) in Oncology

Benzamides like Entinostat (MS-275) are potent, non-halogenated inhibitors of Class I HDACs, utilizing their aminobenzamide moiety to chelate the catalytic zinc ion. When attempting to optimize these scaffolds via halogenation, we must exercise extreme spatial awareness. SAR studies demonstrate that placing a bulky chlorine atom on the same benzene ring as the zinc-chelating heteroatoms can severely disrupt the geometry required for zinc coordination, thereby drastically decreasing anti-proliferative activity against cancer cell lines like MCF-7 and A549[3].

Hedgehog Signaling (Smoothened Receptors)

In the development of Vismodegib analogues targeting the Smoothened (Smo) receptor, halogenation plays a pivotal role in occupying the deep hydrophobic binding pocket. Experimental data shows a clear trend where larger halogens yield superior inhibitory activity (Bromine > Chlorine > Fluorine). For instance, specific brominated benzamide derivatives exhibit

Quantitative Data Summary

The following table synthesizes the comparative binding affinities and inhibitory concentrations of key halogenated and non-halogenated benzamides across various biological targets.

| Compound Name | Halogenation Profile | Primary Target | Biological Activity ( | Source |

| Moclobemide | 4-chloro | MAO-A | ~200 nM ( | [1] |

| N-(2,4-dinitrophenyl)benzamide | None | MAO-A | 126 nM ( | [1] |

| Raclopride | 3,5-dichloro | D2 Receptor | 1.8 nM ( | [1] |

| Sulpiride | None | D2 Receptor | 10.3 - 29 nM ( | [1] |

| NAE | Iodo (with di-methoxy) | D2 Receptor | 0.68 nM ( | [2] |

| NADE | Iodo (with mono-methoxy) | D2 Receptor | 14.0 nM ( | [2] |

| FP | Fluoro (with di-methoxy) | D2 Receptor | 2.2 nM ( | [2] |

| Compound 5q (Vismodegib analog) | Brominated | Smo Receptor | 1.26 | [4] |

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step includes the underlying chemical or physical rationale, ensuring the researcher understands why the parameter is set.

Protocol A: Synthesis of Sterically Hindered Halogenated Benzamides

When dealing with di-halogenated benzoic acids (e.g., 2,6-dichlorobenzoic acid), standard peptide coupling reagents (like EDC/HOBt) often fail due to severe steric hindrance. We utilize an acid chloride intermediate to force the amidation.

-

Acid Activation: Suspend 1.0 eq of the halogenated benzoic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of thionyl chloride (

) and a catalytic drop of DMF.-

Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which is highly electrophilic and rapidly converts the sterically shielded carboxylic acid into a highly reactive acid chloride.

-

-

Reflux and Concentration: Reflux the mixture for 2 hours under an inert atmosphere. Evaporate the solvent and excess

under reduced pressure to yield the crude acid chloride. -

Amidation: Dissolve the acid chloride in anhydrous DCM at 0°C. Dropwise, add a solution containing 1.1 eq of the target amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the amine nucleophile, which would otherwise stall the reaction.

-

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated

, and brine. Dry over anhydrous

Protocol B: In Vitro Radioligand Competitive Binding Assay

This protocol validates the target engagement of newly synthesized halogenated benzamides against D2 receptors.

-

Membrane Preparation: Homogenize D2-expressing cell lines (e.g., CHO-D2) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

-

Equilibration Incubation: In a 96-well plate, combine 50

g of membrane protein, a constant concentration of-

Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium. Without true equilibrium, downstream calculations using the Cheng-Prusoff equation are mathematically invalid.

-

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

-

Causality: Halogenated benzamides are highly lipophilic and will stick to bare glass fibers, artificially inflating background noise. PEI coats the glass, neutralizing its charge and drastically reducing non-specific binding.

-

-

Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

-

Causality: Ice-cold buffer drastically slows the off-rate (

) of the receptor-ligand complex, preventing the dissociation of the bound radioligand during the physical separation phase.

-

-

Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter. Calculate

via non-linear regression and convert to

Step-by-step workflow for self-validating radioligand competitive binding assays.

Conclusion

The strategic halogenation of benzamide derivatives remains a cornerstone of modern medicinal chemistry. By understanding the precise causality of how fluorine, chlorine, bromine, and iodine alter steric bulk, lipophilicity, and electronic distribution, researchers can rationally design molecules that bypass metabolic liabilities and achieve sub-nanomolar target engagement. Moving forward, the integration of these robust synthetic and analytical workflows will continue to yield highly optimized benzamide therapeutics across neurology, oncology, and infectious diseases.

References

- A Comparative Assessment of Halogenated Benzamides in Drug Discovery - Benchchem

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed

- In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors - Johannes Gutenberg-Universität Mainz

- Synthesis and Smo Activity of Some Novel Benzamide Derivatives - MDPI

Sources

A Technical Guide to the Single-Crystal X-ray Crystallography of 4-Bromo-2-fluoro-6-methoxybenzamide

Abstract

This technical guide presents a comprehensive, field-proven methodology for determining the three-dimensional atomic structure of 4-Bromo-2-fluoro-6-methoxybenzamide via single-crystal X-ray crystallography. As of this publication, a solved crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2] Therefore, this document serves as a predictive and instructional resource for researchers in structural chemistry, medicinal chemistry, and materials science. It outlines the complete workflow, from synthesis and single-crystal growth to data collection, structure solution, and detailed analysis of anticipated molecular interactions. The protocols herein are based on established best practices and data from structurally analogous compounds, providing a robust framework for obtaining high-quality crystallographic data.

Introduction

4-Bromo-2-fluoro-6-methoxybenzamide is a substituted aromatic compound of significant interest as a potential building block or fragment in drug discovery and materials science. Its unique combination of a halogen bond donor (bromine), a hydrogen bond acceptor (fluorine, methoxy, and amide groups), and a hydrogen bond donor (amide) suggests a rich potential for forming specific and directional intermolecular interactions. These interactions are fundamental to molecular recognition in biological systems and the rational design of crystalline materials with desired properties.[3][4]

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] By providing exact bond lengths, bond angles, and details of intermolecular packing, an SCXRD study of 4-Bromo-2-fluoro-6-methoxybenzamide would offer invaluable insights into its conformational preferences and supramolecular assembly. This guide provides the necessary theoretical and practical framework to achieve this goal.

Part 1: Synthesis and Crystallization

The first and often most challenging step in a crystallographic experiment is obtaining a high-purity sample and growing diffraction-quality single crystals.[6][7]

Section 1.1: Proposed Synthesis

A reliable synthesis of the title compound begins with the corresponding carboxylic acid, 4-Bromo-2-fluoro-6-methoxybenzoic acid. The final step is an amide coupling reaction.

Protocol 1: Amide Formation

-

Acid Chloride Formation (Intermediate): To a solution of 4-Bromo-2-fluoro-6-methoxybenzoic acid (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C. Add a solution of aqueous ammonia (2.5 equivalents) dropwise.

-

Stir the reaction mixture vigorously at room temperature for 1-3 hours.

-

Work-up: Upon completion, dilute the mixture with water and extract with DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Bromo-2-fluoro-6-methoxybenzamide.

Rationale: The conversion of the carboxylic acid to an acid chloride significantly activates the carbonyl group, making it highly susceptible to nucleophilic attack by ammonia.[8][9] This is a robust and widely used method for amide synthesis. Alternative coupling reagents like EDC or DCC could also be employed, which avoid the need for the harsh thionyl chloride.[10][11]

Section 1.2: Single-Crystal Growth

Growing a single crystal suitable for SCXRD (ideally 0.1-0.3 mm in each dimension with no visible defects) is a critical step that often requires screening multiple conditions.[5]

Protocol 2: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, hexane, toluene, water) at both room temperature and elevated temperatures. A good solvent system is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.

-

Primary Crystallization Techniques:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (an "anti-solvent" in which the compound is insoluble). The gradual diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: Prepare a concentrated solution of the compound in a dense solvent (e.g., DCM). Carefully layer a less dense anti-solvent (e.g., hexane) on top. Crystals may form at the interface over time.

-

-

Optimization: If initial attempts yield microcrystals or amorphous precipitate, systematically vary the parameters: solvent combinations, concentration, and temperature.

Rationale: Crystal growth is a thermodynamic process. The goal of these techniques is to bring the solution to a state of supersaturation slowly and controllably, allowing molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous solid.[7][12]

Part 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.

Section 2.1: The Experimental Workflow

The overall process from obtaining the compound to final structural analysis is depicted below.

Section 2.2: Data Collection Protocol

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head using a suitable cryoprotectant oil.[5]

-

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and can improve the quality of the diffraction data.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.[13]

-

Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections.

| Parameter | Recommended Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides higher intensity for very small or weakly diffracting crystals.[5] |

| Temperature | 100(2) K | Reduces atomic thermal motion, leading to higher resolution data and more precise atomic positions. |

| Detector Distance | 40-60 mm | A balance between resolving diffraction spots and capturing high-angle (high-resolution) data. |

| Exposure Time | 5-60 seconds/frame | Dependent on crystal size and scattering power; adjusted to achieve good signal-to-noise without overloading the detector. |

| Data Redundancy | > 4 | Collecting multiple measurements of the same reflection improves data quality and statistics. |

Part 3: Structure Solution, Refinement, and Validation

With a processed dataset, the three-dimensional structure can be determined.

Section 3.1: Structure Solution and Refinement

The goal is to create a model of the atomic positions that accurately reproduces the experimentally observed diffraction pattern.

Protocol 4: Structure Solution and Refinement

-

Space Group Determination: The data processing software will suggest possible space groups based on systematic absences in the diffraction data. The correct space group is crucial for a successful structure solution.

-

Structure Solution: Use a direct methods program, such as SHELXT, to find the initial phases of the structure factors and generate an initial electron density map. This map should reveal the positions of most or all non-hydrogen atoms.[14]

-

Structure Refinement: Use a full-matrix least-squares refinement program, such as SHELXL, to refine the atomic model.[15][16] This iterative process involves:

-

Assigning atom types (C, N, O, F, Br).

-

Refining atomic coordinates and anisotropic displacement parameters (ADPs), which model thermal motion.

-

Locating hydrogen atoms in the difference Fourier map or placing them in geometrically calculated positions.

-

-

Convergence: The refinement is considered complete when the model converges, meaning the shifts in refined parameters are negligible and the R-factors (indicators of agreement between the calculated and observed data) are minimized.

| Parameter | Typical Target Value | Description |

| R1 (gt) | < 0.05 | A measure of the agreement between observed and calculated structure factor amplitudes for "observed" reflections. |

| wR2 (all) | < 0.15 | A weighted R-factor based on intensities for all reflections, generally considered a more robust quality indicator. |

| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1 for a good model and appropriate data weighting. |

Section 3.2: Validation

The final step is to validate the structure using standardized tools to ensure its chemical and crystallographic soundness. The most common tool is checkCIF, which is integrated into the publication process for most journals.

Part 4: Analysis of Expected Structural Features

The refined crystal structure provides a wealth of information. For 4-Bromo-2-fluoro-6-methoxybenzamide, the key points of analysis would be the intermolecular interactions that dictate the crystal packing.

Section 4.1: Anticipated Intermolecular Interactions

The molecule possesses functional groups capable of forming several key non-covalent interactions. Analysis of these interactions is crucial for understanding the crystal's supramolecular architecture.[3][17][18]

-

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules will link into chains or dimers via N-H···O=C hydrogen bonds.

-

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond" donor, interacting with Lewis basic atoms like the oxygen of the carbonyl or methoxy group, or the nitrogen of an amide on a neighboring molecule.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Other Weak Interactions: C-H···O and C-H···F interactions are also likely to be present, further stabilizing the three-dimensional network.[19]

Conclusion

While the crystal structure of 4-Bromo-2-fluoro-6-methoxybenzamide remains to be determined, this technical guide provides a comprehensive and scientifically grounded roadmap for its successful elucidation. By following the detailed protocols for synthesis, crystallization, data collection, and refinement, researchers can obtain a high-quality crystal structure. The subsequent analysis of this structure, focusing on the interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions, will provide critical insights into the solid-state behavior of this molecule, aiding in its future application in the rational design of pharmaceuticals and functional materials.

References

-

Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 2015 , 71(1), 3-8. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 2023 , 13, 57-85. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Udayakumar, N., & Jagadeesh, M. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Journal of Chemical Sciences, 2012 , 124(6), 1337-1341. [Link]

-

Varfolomeev, M. A., & Zairov, R. R. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 2019 , 9(9), 452. [Link]

-

Chiacchio, M. A., Iannazzo, D., & Leggio, A. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017 , 11(1), 86. [Link]

-

Warren, M. R., & Male, L. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023 , 52(5), 1857-1881. [Link]

-

SHELXL-97 Documentation. [Link]

-

X-raybs. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-raybs. [Link]

-

Garcı́a-Losada, P., & Heras, M. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 2020 , 10(33), 19526-19534. [Link]

-

Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

Nishio, T., & Sekiya, R. Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

-

Sheldrick, G. M. The SHELX-97 Manual. University of Göttingen. [Link]

-

Warren, M. R., & Male, L. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023 . [Link]

-

Spackman, M. A., & Jayatilaka, D. Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 2017 , 19(21), 2875-2882. [Link]

-

Palatinus, L. Small Molecule Structure Solution and Refinement. Institute of Physics of the ASCR. [Link]

-

ResearchGate. Intermolecular interactions in crystals: fundamentals of crystal engineering. Request PDF. [Link]

-

Zelder, F. H., & Dube, H. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 2019 , 58(39), 13732-13739. [Link]

-

Wikipedia. X-ray crystallography. Wikipedia. [Link]

-

Dauter, Z. Data-collection strategies. IUCr Journals. [Link]

-

Minor, W., & Dauter, Z. Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 2016 , 72(Pt 1), 1-13. [Link]

-

Excillum. Small molecule crystallography. Excillum. [Link]

-

NPTEL-NOC IITM. Single Crystal X Ray Diffraction Data Collection. YouTube. [Link]

-

Metachem. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

CCDC. CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

AA Blocks. 1519482-89-3 | 4-Bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide. AA Blocks. [Link]

-

GSRS. N-(3-BROMO-5-CHLORO-4-PYRIDYL)-3-(CYCLOPROPYLMETHOXY)-4-(DIFLUOROMETHOXY)BENZAMIDE. GSRS. [Link]

-

CCDC. Search - Access Structures. CCDC. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. hkl-xray.com [hkl-xray.com]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzamide: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxybenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document establishes a foundational understanding by leveraging data from closely related analogs and outlining robust, field-proven synthetic methodologies applicable to its preparation.

Molecular Identification and Physicochemical Properties

The unique substitution pattern of 4-Bromo-2-fluoro-6-methoxybenzamide, featuring a halogen-rich aromatic core, suggests its potential as a valuable building block in the synthesis of more complex molecules. The electronic properties of the benzene ring are significantly influenced by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-fluoro-6-methoxybenzamide | - |

| SMILES String | COc1c(C(=O)N)c(F)cc(Br)c1 | Deduced |

| InChIKey | Not readily available in public databases | - |

| Molecular Formula | C₈H₇BrFNO₂ | - |

| Molecular Weight | 248.05 g/mol | - |

A search of prominent chemical databases did not yield a specific entry for 4-Bromo-2-fluoro-6-methoxybenzamide, indicating it may be a novel compound or one that is not widely reported. However, several structurally similar compounds are commercially available or have been described in the literature, providing valuable comparative data points.

Table of Related Compounds:

| Compound Name | SMILES String | InChIKey |

| 4-Bromo-2-fluoro-6-methoxybenzaldehyde | COc1c(C=O)c(F)cc(Br)c1 | RJWZBFAJSYHLOU-UHFFFAOYSA-N[1][2] |

| 4-Bromo-2-fluoro-6-methylbenzamide | Cc1cc(Br)cc(F)c1C(=O)N | IJOBPZLSYVGZPQ-UHFFFAOYSA-N[3] |

| 4-Bromo-2-fluoro-N-methylbenzamide | CN(C=O)c1ccc(Br)cc1F | BAJCFNRLEJHPTQ-UHFFFAOYSA-N[4] |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | O=Cc1c(O)cc(Br)cc1F | HUGAOJJHGWGVDT-UHFFFAOYSA-N[5] |

| 4-Bromo-2-fluoro-6-methoxybenzonitrile | COc1c(C#N)c(F)cc(Br)c1 | Not Found |

Synthetic Approaches to Substituted Benzamides

The synthesis of substituted benzamides is a cornerstone of medicinal and organic chemistry.[2] The primary route involves the formation of an amide bond between a carboxylic acid derivative and an amine. For the synthesis of 4-Bromo-2-fluoro-6-methoxybenzamide, the logical precursor would be 4-Bromo-2-fluoro-6-methoxybenzoic acid.

Synthesis of the Carboxylic Acid Precursor

The synthesis of the required 4-Bromo-2-fluoro-6-methoxybenzoic acid can be envisioned through several established synthetic routes, likely starting from a more readily available substituted benzene derivative. The specific choice of reaction would depend on the starting material and desired yield and purity.

Amide Bond Formation: Key Methodologies

Two of the most reliable and widely adopted methods for the synthesis of benzamides from a benzoic acid precursor are outlined below.

This robust, two-step process generally provides high yields. The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the primary amide.

Experimental Protocol:

-

Acyl Chloride Synthesis:

-

To a solution of 4-Bromo-2-fluoro-6-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 4-Bromo-2-fluoro-6-methoxybenzoyl chloride.

-

-

Amidation:

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

This solution is added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide or a solution of ammonia in an organic solvent.

-

The reaction is typically rapid and exothermic. The mixture is stirred for an additional 30-60 minutes.

-

The product is then isolated by extraction and purified by recrystallization or column chromatography.

-

Workflow for Benzamide Synthesis via Acyl Chloride

Caption: A two-step workflow for the synthesis of the target benzamide.

Direct coupling of the carboxylic acid with an amine source using a coupling agent is another widely used method, often preferred for its milder reaction conditions.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve 4-Bromo-2-fluoro-6-methoxybenzoic acid (1.0 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq), and an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF, or THF).

-

Add a suitable source of ammonia, such as ammonium chloride (1.5 eq), along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

-

Reaction:

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Workflow for Benzamide Synthesis via Direct Coupling

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis protocols for 4-Bromo-2-fluoro-6-methoxybenzamide from starting materials

Application Note: Synthesis & Process Optimization of 4-Bromo-2-fluoro-6-methoxybenzamide

Executive Summary & Application Context

4-Bromo-2-fluoro-6-methoxybenzamide is a highly functionalized, poly-substituted aromatic building block utilized extensively in modern medicinal chemistry and drug development. Its unique substitution pattern provides a versatile bromine atom for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), a hydrogen-bond-donating primary amide, and sterically tuning ortho-fluoro/methoxy groups. Notably, it serves as a critical synthetic precursor in the development of ALK2 (Activin A receptor, type I) kinase inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG) and Methionine Adenosyltransferase 2A (MAT2A) inhibitors targeted for MTAP-deleted cancers .

Mechanistic Causality & Reaction Logic

Synthesizing this target requires precise control over regioselectivity and functional group interconversion. Two primary pathways are validated in the literature, both relying on Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity of the SNAr Reaction: In the starting materials (4-bromo-2,6-difluorobenzonitrile or 4-bromo-2,6-difluorobenzamide), the electron-withdrawing core (-CN or -CONH2) strongly activates the ortho and para positions toward nucleophilic attack. Although the para position contains a bromine atom, fluorine is a vastly superior leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer intermediate . Consequently, methoxide specifically displaces the ortho-fluorine. By strictly controlling the equivalents of sodium methoxide and the reaction temperature, the chemist can arrest the reaction at mono-substitution, preventing the formation of the unwanted 2,6-dimethoxy byproduct.

Radziszewski Hydrolysis Logic: For the two-step route, the intermediate nitrile must be hydrolyzed to a primary amide. Standard acidic or basic hydrolysis often over-proceeds to the carboxylic acid. To prevent this, the protocol employs the Radziszewski reaction using hydrogen peroxide in aqueous sodium hydroxide . The hydroperoxide anion (HOO⁻), a highly nucleophilic alpha-effect reagent, attacks the nitrile carbon to form a peroxyimidate intermediate. This intermediate rapidly undergoes intramolecular oxygen transfer (releasing O2 and H2O) to yield the primary amide exclusively. This makes the step a self-validating, highly controlled system that naturally halts at the desired oxidation state.

Synthetic Workflows & Logical Relationships

Synthetic routes to 4-Bromo-2-fluoro-6-methoxybenzamide via SNAr and nitrile hydrolysis.

Detailed Experimental Protocols

Route A: Two-Step Synthesis via Nitrile Intermediate [1]

Step A1: SNAr to form 4-Bromo-2-fluoro-6-methoxybenzonitrile

-

Preparation: Dissolve 4-bromo-2,6-difluorobenzonitrile (1.0 equiv) in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

-

Nucleophilic Addition: Cool the solution to 0 °C. Dropwise, add a solution of sodium methoxide (NaOMe) in methanol (1.05 equiv). Causality: Strict stoichiometric control and low temperature prevent the secondary displacement of the remaining fluorine.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Validate completion via LC-MS or TLC (Hexanes/EtOAc), ensuring the complete disappearance of the starting material.

-

Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize residual base. Concentrate the mixture under reduced pressure, extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate.

Step A2: Radziszewski Hydrolysis to Target Amide

-

Preparation: In a round-bottom flask, dissolve 4-bromo-2-fluoro-6-methoxybenzonitrile (5.00 g, 21.74 mmol) in absolute ethanol (100.0 mL).

-

Reagent Addition: Cool the flask in an ice bath (0–5 °C). Add an aqueous solution of sodium hydroxide (0.43 M, 65.0 mL), followed immediately by the slow addition of hydrogen peroxide (30 wt % solution in water, 26.6 mL). Causality: The ice bath mitigates the exothermic nature of the peroxide decomposition and peroxyimidate formation.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature overnight.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the resulting aqueous slurry with distilled water (250 mL) and extract with Ethyl Acetate (3 × 250 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and evaporate the solvent to afford 4-bromo-2-fluoro-6-methoxybenzamide as a solid.

Route B: Direct One-Step Synthesis from Benzamide [2]

-

Preparation: To a stirred solution of 4-bromo-2,6-difluorobenzamide (1.0 equiv) in methanol (0.1 M concentration, approx. 200 mL per 20 mmol).

-

Reagent Addition: Add sodium methoxide (2.5 equiv). Causality: Excess base is required here compared to the nitrile route because the primary amide protons are slightly acidic and will consume equivalents of the methoxide base before the SNAr can proceed.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 16 hours.

-

Isolation: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate.

-

Purification: Separate the combined organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Quantitative Data & Route Comparison

To assist scientists in selecting the optimal synthetic strategy based on starting material availability and lab safety constraints, the following table summarizes the quantitative parameters of both routes:

| Parameter | Route A (Two-Step Nitrile) | Route B (One-Step Amide) |

| Starting Material | 4-Bromo-2,6-difluorobenzonitrile | 4-Bromo-2,6-difluorobenzamide |

| Step 1 Reagents | NaOMe (1.05 eq), MeOH | NaOMe (2.5 eq), MeOH |

| Step 1 Conditions | 0 °C to RT, 2-4 h | 70 °C, 16 h |

| Step 2 Reagents | 30% H2O2, 0.43 M NaOH, EtOH | N/A |

| Step 2 Conditions | 0 °C to RT, Overnight | N/A |

| Primary Advantage | Milder conditions; precise control over mono-substitution | Shorter workflow; avoids concentrated peroxide handling |

| Primary Limitation | Requires handling of concentrated H2O2 | Higher temperatures required; excess base needed |

References

-

Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

- WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors World Intellectual Property Organization / Google Patents URL

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methoxybenzamide

Introduction